N-(4-sec-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
説明
N-(4-sec-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, commonly known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancers. Sunitinib works by inhibiting the activity of receptor tyrosine kinases (RTKs), which play a crucial role in the growth and proliferation of cancer cells.
作用機序
Sunitinib works by inhibiting the activity of multiple N-(4-sec-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, including VEGFR, PDGFR, and KIT. These receptors are involved in the growth and proliferation of cancer cells. Inhibition of these receptors leads to decreased angiogenesis, cell proliferation, and tumor growth. Sunitinib also has anti-tumor effects by inducing apoptosis, inhibiting autophagy, and modulating the immune system.
Biochemical and Physiological Effects:
Sunitinib has been shown to have a wide range of biochemical and physiological effects. The drug has been shown to inhibit angiogenesis, cell proliferation, and tumor growth. Sunitinib also induces apoptosis, inhibits autophagy, and modulates the immune system. The drug has been shown to have anti-tumor effects in vitro and in vivo.
実験室実験の利点と制限
Sunitinib has several advantages for lab experiments. The drug is readily available and can be easily synthesized. Sunitinib has been extensively studied, and its mechanism of action is well understood. The drug has been shown to have anti-tumor effects in vitro and in vivo. However, there are also limitations to using Sunitinib in lab experiments. The drug has been shown to have off-target effects, which can complicate interpretation of results. In addition, the drug has a short half-life, which can make dosing and timing of experiments challenging.
将来の方向性
There are several future directions for Sunitinib research. One area of research is the development of combination therapies that include Sunitinib. The drug has been shown to have synergistic effects with other anti-cancer agents, and combination therapies may improve treatment outcomes. Another area of research is the identification of biomarkers that can predict response to Sunitinib. The drug has been shown to be effective in some patients but not in others, and biomarkers may help identify which patients are most likely to benefit from treatment. Finally, there is a need for the development of more potent and selective RTK inhibitors that can overcome the limitations of Sunitinib.
科学的研究の応用
Sunitinib has been extensively studied for its potential in treating various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. The drug has been shown to inhibit the activity of multiple N-(4-sec-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). Inhibition of these N-(4-sec-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea leads to decreased angiogenesis, cell proliferation, and tumor growth.
特性
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-3-17(2)19-8-12-21(13-9-19)24-22(26)23-20-10-6-18(7-11-20)16-25-14-4-5-15-25/h6-13,17H,3-5,14-16H2,1-2H3,(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNGQOYFKSHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。